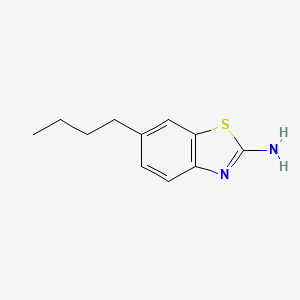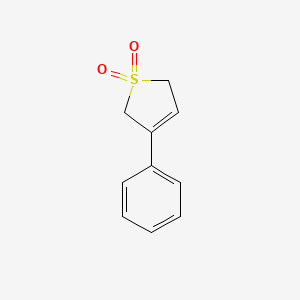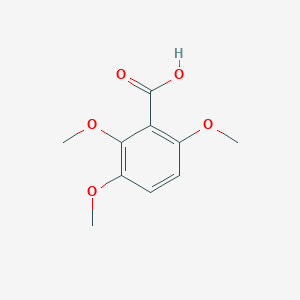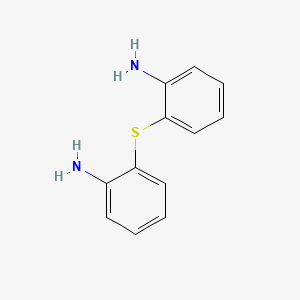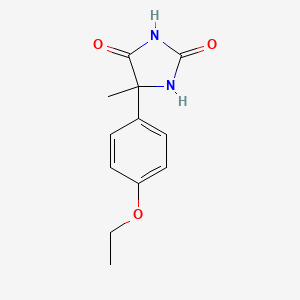
Desisopropyl N-propyl verapamil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Metabolism and Enzymatic Interaction
- Desisopropyl N-propyl verapamil, a metabolite of verapamil, is primarily metabolized by CYP3A4 enzymes. Studies have shown that the metabolism of verapamil involves the formation of metabolites like D-617 and norverapamil, indicating the potential for interaction with other drugs metabolized by similar pathways (Kroemer et al., 1993).
Use in Imaging Techniques
- Desisopropyl N-propyl verapamil has been utilized in the development of radiotracers like [11C]D617 for positron emission tomography (PET) imaging. This research is pivotal for understanding drug delivery and interactions at the blood-brain barrier, particularly in evaluating P-glycoprotein functionality (Verbeek et al., 2012).
Transdermal Delivery Systems
- Investigations into the development of transdermal delivery systems for verapamil, which could have implications for its metabolites, have been conducted. This research is crucial for improving drug delivery methods and enhancing efficacy (Shah et al., 1992).
Drug-Protein Interactions
- The study of how verapamil and its isomers bind to proteins like human alpha(1)-acid glycoprotein provides insights into the pharmacokinetics and dynamics of its metabolites, including Desisopropyl N-propyl verapamil (Hanada et al., 2000).
Mechanism of Action in Drug Resistance
- Verapamil, and potentially its metabolites, play a role in reversing multidrug resistance, primarily through interactions with P-glycoprotein. This insight is crucial for developing therapies against drug-resistant cancers (Yusa & Tsuruo, 1989).
Ion Channel Interactions
- Research on verapamil's effect on calcium channels has implications for its metabolites, including Desisopropyl N-propyl verapamil, in various medical conditions, particularly those involving the cardiovascular system (Bergson et al., 2011).
Safety And Hazards
Verapamil, a related compound, is classified as Acute toxicity (oral), Category 3 and Hazardous to the aquatic environment – Chronic Hazard, Category 2 . It’s toxic if swallowed and toxic to aquatic life with long-lasting effects . Precautionary measures include immediate contact with a POISON CENTER if swallowed .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propylpentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4/c1-7-14-27(20-28,22-10-12-24(31-4)26(19-22)33-6)15-8-16-29(2)17-13-21-9-11-23(30-3)25(18-21)32-5/h9-12,18-19H,7-8,13-17H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIBQGFJJVLYNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desisopropyl N-propyl verapamil | |
CAS RN |
959011-16-6 |
Source


|
| Record name | Desisopropyl N-propyl verapamil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959011166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESISOPROPYL N-PROPYL VERAPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IX2581R6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

